molecular formula C7H9ClN2 B2669902 2-Chloro-3-methylbenzene-1,4-diamine CAS No. 89856-66-6

2-Chloro-3-methylbenzene-1,4-diamine

Cat. No.: B2669902
CAS No.: 89856-66-6
M. Wt: 156.61
InChI Key: VLYHDWNPLXOBEU-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, a chlorine atom at the 2 position, and a methyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the nitration of 2-chloro-3-methylbenzene, followed by reduction of the nitro groups to amino groups. Another method involves the direct chlorination of 3-methylbenzene-1,4-diamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the diazotization of this compound followed by reduction. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .

Scientific Research Applications

2-Chloro-3-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diamine involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

2-chloro-3-methylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYHDWNPLXOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89856-66-6
Record name 2-chloro-3-methylbenzene-1,4-diamine
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